(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound that features a benzodioxole moiety and a phenethylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Phenethylamino Group: This step involves the reaction of phenethylamine with sulfonyl chloride to form the phenethylamino sulfonyl derivative.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the phenethylamino sulfonyl derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The double bond in the propenamide group can be reduced to form the corresponding alkane.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Palladium(II) acetate: A chemical compound used as a catalyst in organic reactions.
Uniqueness
What sets (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c27-24(13-7-19-6-12-22-23(16-19)31-17-30-22)26-20-8-10-21(11-9-20)32(28,29)25-15-14-18-4-2-1-3-5-18/h1-13,16,25H,14-15,17H2,(H,26,27)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQBJUJFBCQCM-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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